molecular formula C16H20N4O3S B2664672 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone CAS No. 1903207-66-8

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone

Cat. No. B2664672
CAS RN: 1903207-66-8
M. Wt: 348.42
InChI Key: NVIHVFJZPKHXLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the imidazole ring can act as a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthetic Chemistry Applications

  • Novel Reagents for Diazotransfer Reactions : The development of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, enables efficient conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its ease of preparation, shelf stability, and applicability in large-scale syntheses from inexpensive materials, offering a convenient option for synthetic chemists in diazo-transfer reactions (Goddard-Borger & Stick, 2007).

Materials Science and Catalysis

  • Development of Sulfonated Polymers for Fuel Cell Applications : Research into sulfonated poly(ether ether ketone) (SPEEK) polymers demonstrates the utility of diazotization reactions in creating materials with high selectivity for direct methanol fuel cell applications. These materials, synthesized via copolymerization processes involving sulfonyl and carboxyl groups, show promising characteristics such as improved ion-exchange capacity, water uptake, and methanol permeability, critical for fuel cell efficiency (Li et al., 2009).

  • Acid Catalysts for Biodiesel Production : The use of acidic ionic liquids as catalysts in the esterification of fatty acids demonstrates the potential for improving biodiesel production processes. These catalysts, characterized by high acidity and efficient catalytic performance, facilitate the conversion of oleic acid into biodiesel under optimized conditions, showcasing a novel approach to enhancing biodiesel yield and process efficiency (Aghabarari et al., 2014).

Advanced Organic Synthesis

  • Organocatalysis by Zwitterions : The study of imidazole-based zwitterionic salts as organocatalysts for the regioselective ring-opening of aziridines highlights the versatility of imidazole derivatives in promoting nucleophilic reactions. This research offers insights into developing new methodologies for organic synthesis, applicable to gram-scale production and showcasing the potential for imidazole compounds in catalysis (Ghosal et al., 2016).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-13-5-2-3-6-14(13)16(21)19-7-4-8-20(10-9-19)24(22,23)15-11-17-12-18-15/h2-3,5-6,11-12H,4,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIHVFJZPKHXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone

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